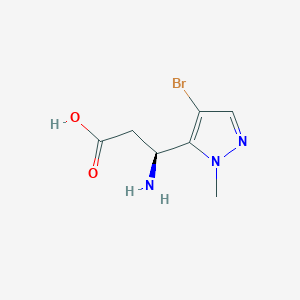
(3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a brominated pyrazole ring, and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves multi-step organic synthesis One common method starts with the bromination of 1-methyl-1H-pyrazole to introduce the bromine atom at the 4-position This is followed by the alkylation of the brominated pyrazole with a suitable alkylating agent to form the desired propanoic acid derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide, thiols, or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the bromine atom can produce hydroxylated, thiolated, or aminated derivatives.
科学研究应用
Chemistry
In chemistry, (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its brominated pyrazole ring is particularly useful for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties make it a valuable intermediate in the production of high-performance materials and bioactive compounds.
作用机制
The mechanism of action of (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring can form strong interactions with active sites, while the amino and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid
- (3S)-3-Amino-3-(4-fluoro-1-methyl-1H-pyrazol-5-yl)propanoic acid
- (3S)-3-Amino-3-(4-iodo-1-methyl-1H-pyrazol-5-yl)propanoic acid
Uniqueness
Compared to its analogs, (3S)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct biological activities and potential therapeutic applications.
属性
分子式 |
C7H10BrN3O2 |
|---|---|
分子量 |
248.08 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(4-bromo-2-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H10BrN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13)/t5-/m0/s1 |
InChI 键 |
ZALWLYUPKJZPGE-YFKPBYRVSA-N |
手性 SMILES |
CN1C(=C(C=N1)Br)[C@H](CC(=O)O)N |
规范 SMILES |
CN1C(=C(C=N1)Br)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B13076431.png)
![2-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13076448.png)
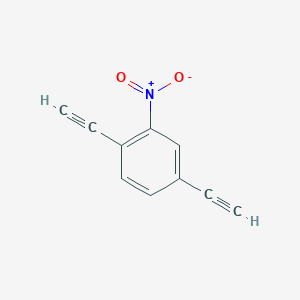
![6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13076475.png)
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
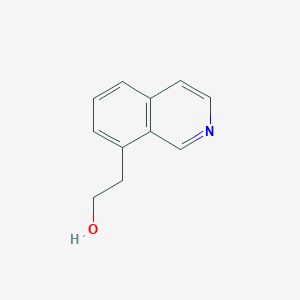


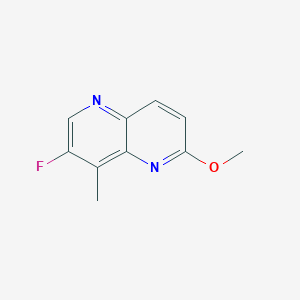
![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
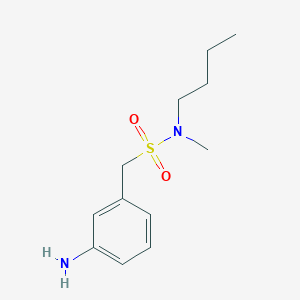

![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)
